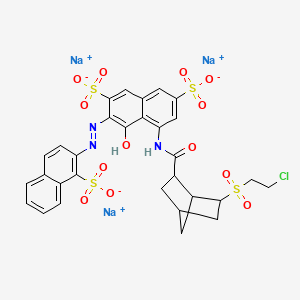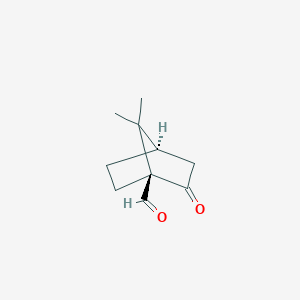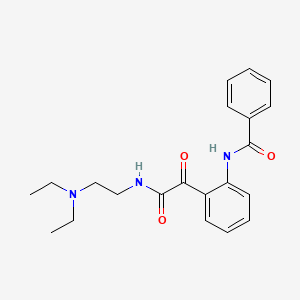
Benzanilide, 2'-((2-(diethylamino)ethylamino)oxalyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- is a complex organic compound with the molecular formula C21H25N3O3 It is a derivative of benzanilide, characterized by the presence of a diethylaminoethylamino group and an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- typically involves the condensation of benzanilide with diethylaminoethylamine and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Condensation Reaction: Benzanilide is reacted with diethylaminoethylamine in the presence of a suitable catalyst.
Oxalylation: The intermediate product is then treated with oxalyl chloride to introduce the oxalyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzanilides, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- involves its interaction with specific molecular targets. The diethylaminoethylamino group can interact with biological macromolecules, influencing various biochemical pathways. The oxalyl group may also play a role in modulating the compound’s activity by forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Benzanilide: The parent compound, lacking the diethylaminoethylamino and oxalyl groups.
N-Phenylbenzamide: Similar structure but with different substituents.
N-(2-Diethylaminoethyl)benzamide: Lacks the oxalyl group but has the diethylaminoethylamino group.
Uniqueness
Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- is unique due to the presence of both the diethylaminoethylamino and oxalyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
85080-24-6 |
|---|---|
Molecular Formula |
C21H25N3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-[2-[2-(diethylamino)ethylamino]-2-oxoacetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-24(4-2)15-14-22-21(27)19(25)17-12-8-9-13-18(17)23-20(26)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,22,27)(H,23,26) |
InChI Key |
YLBWRDUWGUNRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



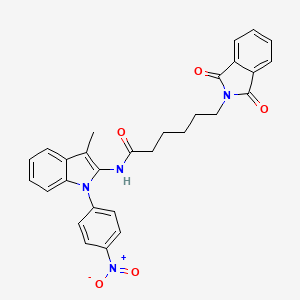

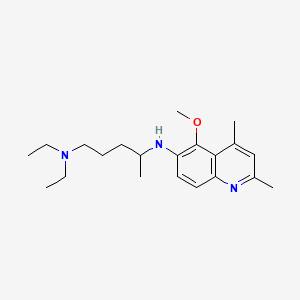
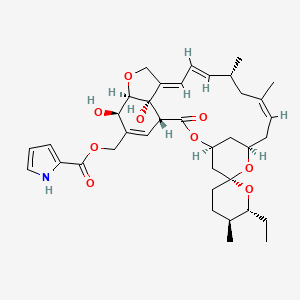

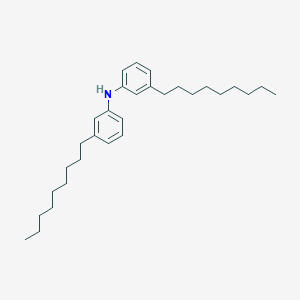
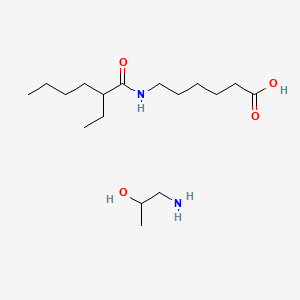

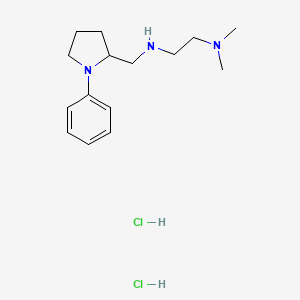
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
